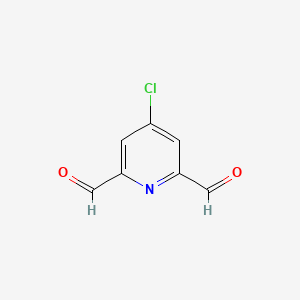
4-氯吡啶-2,6-二甲醛
描述
4-Chloropyridine-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 311767-65-4 . It has a molecular weight of 169.57 and its IUPAC name is 4-chloro-2,6-pyridinedicarbaldehyde . It is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Chloropyridine-2,6-dicarbaldehyde is 1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H . The molecular structure of chloropyridine, a related compound, has been determined by gas-phase electron diffraction supplemented with rotation constants and restraints based on calculations .Physical And Chemical Properties Analysis
4-Chloropyridine-2,6-dicarbaldehyde has a molecular weight of 169.57 and is a powder at room temperature . It has a predicted density of 1.437±0.06 g/cm3 , a boiling point of 256.6ºC at 760mmHg , and a flash point of 109ºC .科学研究应用
合成和化学反应
4-氯吡啶-2,6-二甲醛参与了各种化学合成和反应。例如,它已被用于大环配体的合成中,证明了它在复杂有机合成中的用途。 Shaban 等人。(2012) 探索了使用源自吡啶-2,6-二甲醛的硫基 N3S2-大环配体合成七配位铁(II)配合物 (Shaban, Ibrahim, Heinemann, & van Eldik, 2012)。此外,Niaz 等人。(2013) 研究了吡啶-2,6-二甲醛与膦苯胺的酸催化反应,为配体化学领域做出了贡献 (Niaz, Iftikhar, Kindermann, Jones, & Heinicke, 2013)。
传感器开发
在传感器开发领域,Zhou 等人。(2018) 证明了使用源自吡啶-2,6-二甲醛的功能性有机连接剂来创建用于检测次氯酸盐的灵敏铕传感器 (Zhou, Li, Tang, Zhang, Fu, Wu, Ma, Gao, & Wang, 2018)。这表明它在开发用于化学检测的高级材料方面具有潜力。
电聚合和电化学
在电聚合和电化学中,Ying (2010) 描述了使用聚(吡啶-2,6-二甲醛)制造改性电极以检测 DNA 及其损伤,说明了其在生物技术和材料科学中的应用 (Ying, 2010)。
安全和危害
作用机制
Target of Action
It’s known that chloropyridines are often used as intermediates in various chemical reactions .
Mode of Action
Chloropyridines, in general, are known to participate in a variety of chemical reactions, acting as intermediates .
Result of Action
As an intermediate in chemical reactions, its effects would largely depend on the specific reactions and the resulting compounds .
属性
IUPAC Name |
4-chloropyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKSABGWROVHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601183 | |
| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
311767-65-4 | |
| Record name | 4-Chloropyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)

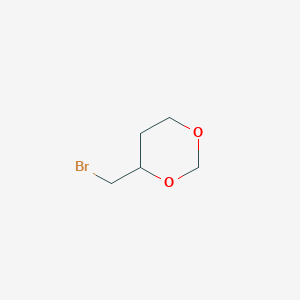
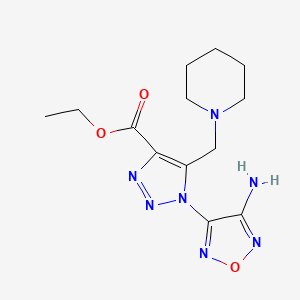
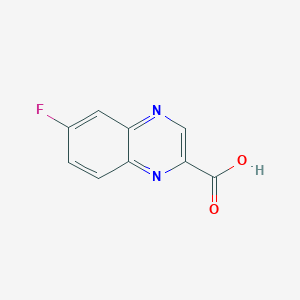
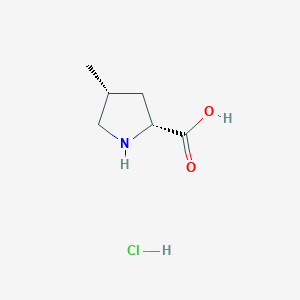
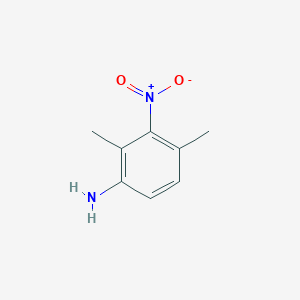
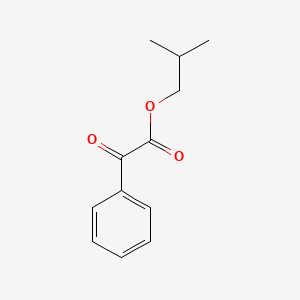
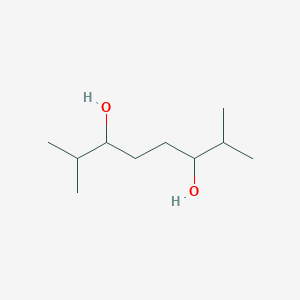



![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)
